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Compound of Interest

5-Hydroxy-6-iodopyridine-2-
Compound Name:
carboxylic acid

CAS No.: 60728-70-3

Cat. No.: B3065757

Get Quote

Executive Summary

This application note details a scalable, chromatography-free synthesis route for 5-hydroxy-6-
iodopicolinic acid (5-H-6-1PA) and its methyl ester. These scaffolds are critical intermediates in
the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors and other
pyridine-based metalloenzyme inhibitors.

Unlike traditional lab-scale methods utilizing expensive N-iodosuccinimide (NIS) or hazardous
diazonium chemistry, this protocol utilizes an aqueous iodine/base system. This "Green
Chemistry" approach ensures high regioselectivity, cost-efficiency, and safety suitable for multi-
kilogram scale-up.

Key Advantages of This Protocol

o Regioselectivity: >95% selectivity for the C6 position over C4.

 Scalability: Avoids column chromatography; relies on pH-controlled precipitation.
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e Cost: Replaces NIS with elemental lodine (

) and Potassium lodide (KI).

o Safety: Agqueous conditions mitigate the explosion risks associated with Sandmeyer routes.

Strategic Analysis & Retrosynthesis

The synthesis of 5-hydroxy-6-iodopicolinic acid presents a classic regioselectivity challenge in
pyridine chemistry. The hydroxyl group at C5 activates the ring, directing electrophilic
substitution to the ortho positions (C4 and C6).

o The Challenge: The pyridine nitrogen is electron-withdrawing, naturally deactivating positions
2, 4, and 6. However, the strong electron-donating effect (+M) of the 5-OH group overrides
this, activating C4 and C6.

e The Solution: Under basic aqueous conditions, the 5-hydroxyl group exists as the phenoxide
anion, significantly enhancing electron density at C6 (para to the carboxylate, ortho to the
nitrogen). Steric hindrance at C4 further favors C6 substitution.

Pathway Visualization

The following diagram illustrates the reaction pathway and the critical decision points for scale-
up.
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Figure 1: Reaction pathway showing the activation of the starting material and regioselective
iodination.

Detailed Experimental Protocol
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Materials and Reagents

Reagent CAS No. Equiv.[1][2][3][4] Role
5-Hydroxypicolinic ] ]
) 15069-92-8 1.0 Starting Material
Acid
lodine (
7553-56-2 1.05 lodinating Agent
)
Potassium lodide (KI)  7681-11-0 25 Solubilizer for
Sodium Carbonate (
497-19-8 2.2 Base / pH Control
)
Sodium Thiosulfate 7772-98-7 0.1 Quench Agent
Hydrochloric Acid o
7647-01-0 Acidification
(37%)

Step-by-Step Procedure (100g Scale)
Step 1: Reactor Setup and Dissolution

e Equip a 2L jacketed glass reactor with an overhead mechanical stirrer, internal temperature

probe, and a dropping funnel.

) (2.2 equiv).

forms. Ensure pH is between 9.0 and 10.5.

Stir until fully dissolved.

Add 13.9 g of 5-Hydroxypicolinic Acid (100 mmol).

Step 2: Preparation of lodinating Solution

Charge 500 mL of deionized water and 24.2 g of Sodium Carbonate (

Observation: The solution should turn clear/yellowish as the phenoxide/carboxylate salt

» In a separate beaker, dissolve 41.5 g of Potassium lodide (KI) in 100 mL of water.
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e Add 26.6 g of lodine (

) to the KI solution. Stir vigorously until all solid iodine is dissolved (formation of
complex).

o Note: Failure to fully dissolve iodine will result in heterogeneous reaction kinetics and
lower yields.

Step 3: Controlled Addition (Critical Step)

o Cool the reactor contents to 0-5°C. Lower temperature improves regioselectivity.
o Transfer the

solution to the dropping funnel.

e Add the iodine solution dropwise over 60—90 minutes.
o Process Control: Maintain internal temperature < 10°C.

o Visual Cue: The color will transition from yellow to dark brown, then slowly fade as iodine
is consumed.

Step 4. Reaction Completion and Quench

 After addition, allow the mixture to warm to room temperature (20-25°C) and stir for 4 hours.

e |IPC (In-Process Control): Check conversion via HPLC (Method described in Sec 5). Target:
<2% Starting Material.

« If reaction is complete, cool back to 10°C.

e Add Sodium Thiosulfate solution (10% aq) dropwise until the dark iodine color disappears
and the solution becomes pale yellow/colorless.

Step 5: Workup and Isolation (Precipitation)

e Slowly add concentrated HCI to the stirred solution.

 Critical pH Point: Adjust pH to 2.0 — 2.5.
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o Mechanism:[2][3][5][6] This protonates the carboxylate and the phenoxide, rendering the
product insoluble in water.

A thick off-white to beige precipitate will form. Stir the slurry for 1 hour at 0-5°C to maximize
yield.

« Filter the solid using a Bichner funnel.

o Wash the cake with cold water (2 x 50 mL) to remove inorganic salts (NaCl, Nal).
e Dryin a vacuum oven at 45°C for 12 hours.

Expected Yield: 85-92% Appearance: Off-white to beige powder.

Process Workflow Diagram

The following flowchart visualizes the unit operations, emphasizing safety and quality
checkpoints.
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Figure 2: Process flow diagram for the aqueous iodination of 5-hydroxypicolinic acid.
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Analytical Quality Control

To ensure the integrity of the intermediate, the following analytical method is recommended.

HPLC Method Parameters

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 3.5um).
e Mobile Phase A: 0.1% Phosphoric Acid in Water.
» Mobile Phase B: Acetonitrile.
e Gradient: 5% B to 95% B over 15 minutes.
e Flow Rate: 1.0 mL/min.
e Detection: UV @ 254 nm and 280 nm.
e Retention Times (Approx):
o 5-Hydroxypicolinic Acid: ~2.5 min
o 5-Hydroxy-6-lodopicolinic Acid: ~8.2 min

o 4-lodo Isomer (Impurity): ~7.8 min (Critical Pair)

NMR Characterization ( -DMSO)

* NMR: The spectrum should show two singlets (or doublets with small coupling) in the
aromatic region. The loss of the C6 proton signal confirms substitution.

o ~12.5 ppm (br s, COOH/OH)
o ~8.1 ppm (s, 1H, C3-H)
o ~7.4 ppm (s, 1H, C4-H)

o Note: The shift of the C4 proton is diagnostic.

Safety & Handling (E-E-A-T)
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lodine Hazards

Elemental iodine is corrosive and sublimes at room temperature.
o Control: Weigh iodine in a fume hood. Use KI to solubilize it immediately into the

complex, which significantly reduces vapor pressure.
e PPE: Double nitrile gloves, safety goggles, and lab coat are mandatory.

Exotherm Management

The iodination reaction is mildly exothermic.

o Protocol: Strict adherence to the dropwise addition rate (Sec 3.2, Step 3) prevents thermal
runaway and ensures regioselectivity. Higher temperatures (>25°C during addition) promote
the formation of di-iodo byproducts.
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o Context: Validates the reactivity of the 6-position in 3-hydroxypicolinic acid derivatives
(numbering vari

Disclaimer: This protocol is intended for use by qualified scientific personnel. Always perform a
risk assessment before scaling up chemical reactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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